2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole
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Overview
Description
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their extensive applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds . This particular compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the carbazole ring, and a 1-methylpiperidin-4-yl)methyl group at the 9 position.
Preparation Methods
Chemical Reactions Analysis
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photovoltaics: The compound is used in the development of organic solar cells as a hole-transport material.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole involves its interaction with molecular targets in organic electronic devices. The compound’s electron-rich carbazole core facilitates efficient charge transport, while the bromine atoms and the piperidine group enhance its solubility and processability . In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors .
Comparison with Similar Compounds
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole can be compared with other carbazole derivatives such as:
2,7-Dibromo-9H-carbazole: Similar in structure but lacks the piperidine group, making it less soluble and less versatile in certain applications.
3,6-Dibromo-9H-carbazole: Another brominated carbazole derivative with bromine atoms at different positions, leading to different electronic properties.
9-Phenylcarbazole: A carbazole derivative with a phenyl group at the 9 position, used in similar applications but with different solubility and electronic characteristics.
The uniqueness of this compound lies in its combination of bromine atoms and the piperidine group, which provides a balance of electronic properties and solubility .
Properties
Molecular Formula |
C19H20Br2N2 |
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Molecular Weight |
436.2 g/mol |
IUPAC Name |
2,7-dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole |
InChI |
InChI=1S/C19H20Br2N2/c1-22-8-6-13(7-9-22)12-23-18-10-14(20)2-4-16(18)17-5-3-15(21)11-19(17)23/h2-5,10-11,13H,6-9,12H2,1H3 |
InChI Key |
BLXYBJVRTBRAII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
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